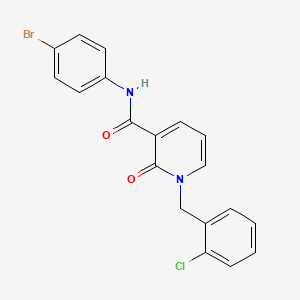

N-(4-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrClN2O2/c20-14-7-9-15(10-8-14)22-18(24)16-5-3-11-23(19(16)25)12-13-4-1-2-6-17(13)21/h1-11H,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFATUBUESJSNPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse biological activities. This article synthesizes available research on the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and potential antitumor effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a dihydropyridine core, which is significant for its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of 1,4-dihydropyridine exhibit significant antimicrobial properties. In a study evaluating various derivatives, including those similar to this compound, it was found that these compounds inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations ranging from 50 to 100 µg/ml. Specifically:

- Gram-positive bacteria : Effective at 50 µg/ml.

- Gram-negative bacteria : Effective at 100 µg/ml.

- Fungi : Effective at lower concentrations (25–50 µg/ml) .

Cytotoxic Effects

The cytotoxicity of this compound has been assessed in vitro. In studies involving various cancer cell lines, this compound demonstrated notable cytotoxic effects. For instance:

- Compound IV , a similar derivative, showed inhibition of pathogenic mycobacteria at concentrations as low as 3.1 µg/ml.

- The cytotoxicity assays indicated that certain derivatives (II, IV, and V) were particularly active against cancer cell lines but did not significantly extend survival times in murine models with leukemia or melanoma .

Antitumor Activity

The antitumor potential of this compound has been evaluated through various in vivo studies. The findings suggest:

- Inhibition of tumor growth : Compounds similar to this compound exhibited dose-dependent inhibition of subcutaneous tumors in murine models (e.g., Sarcoma 180).

| Compound | Tumor Type | Inhibition Concentration |

|---|---|---|

| I | Sarcoma 180 | Dose-dependent |

| III | Sarcoma 180 | Dose-dependent |

| IV | Sarcoma 180 | Dose-dependent |

| V | Sarcoma 180 | Dose-dependent |

The biological activity of this compound is largely attributed to its ability to interact with various cellular targets. Docking studies have suggested that it may bind to certain proteins involved in cell signaling pathways. Additionally, the presence of halogen atoms (bromine and chlorine) enhances its lipophilicity and potential binding affinity to target sites.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of dihydropyridine compounds, including N-(4-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that modifications in the dihydropyridine structure could enhance cytotoxicity against specific cancer cell lines, making them promising candidates for further development as anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research has revealed that certain dihydropyridine derivatives possess antifungal and antibacterial activities. The presence of halogen substituents, such as bromine and chlorine, has been linked to increased potency against various microbial strains. This suggests that this compound could be effective in treating infections caused by resistant pathogens .

Agricultural Applications

Fungicides

The fungicidal activity of compounds similar to this compound has been explored in agricultural settings. These compounds are being synthesized and tested for their ability to control fungal diseases in crops. A study highlighted the synthesis of various derivatives that showed promising antifungal activity against common agricultural pathogens, indicating potential applications in crop protection .

Materials Science

Polymer Chemistry

In materials science, the incorporation of dihydropyridine derivatives into polymer matrices has been investigated for the development of new materials with enhanced properties. The unique chemical structure allows for modifications that can improve thermal stability and mechanical strength. Research into these applications is ongoing, with potential uses in coatings and composite materials .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy in various applications. The presence of bromine and chlorine atoms significantly influences its biological activity by altering electronic properties and steric effects. Detailed SAR studies are essential for guiding future modifications to enhance specific activities while minimizing side effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

A. N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Structural Differences : Replaces the 4-bromophenyl group with a 4-acetylphenyl moiety and introduces a fluorine atom at the 6-position of the benzyl ring.

- The fluorine atom enhances electronegativity, which may improve metabolic stability or alter intermolecular interactions .

B. N-(4-chloro-3-nitrophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Structural Differences: Substitutes bromine with a nitro group (−NO₂) at the 3-position of the phenyl ring.

- This could enhance antibacterial activity but reduce bioavailability due to higher hydrophilicity .

C. N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Structural Differences : Lacks the 2-chlorobenzyl group on the pyridine ring and replaces the 4-bromophenyl with a 3-bromo-2-methylphenyl group.

- Implications : The absence of the benzyl group reduces steric hindrance, leading to a near-planar molecular conformation (dihedral angle: 8.38°). This planar structure facilitates centrosymmetric dimerization via N–H⋯O hydrogen bonds, a feature absent in the bulkier target compound .

A. Antioxidant Activity

- Pyridinone derivatives with bromophenyl groups, such as 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, exhibit strong antioxidant activity (79.05% at 12 ppm), comparable to ascorbic acid (82.71%). The bromine atom likely stabilizes radical intermediates through resonance effects .

B. Kinase Inhibition

- BMS-777607, a related dihydropyridinone with 4-ethoxy and fluorophenyl substituents, acts as a selective Met kinase inhibitor. The target compound’s bromophenyl and chlorobenzyl groups may confer distinct selectivity profiles due to differences in hydrophobic interactions and steric bulk .

Crystallographic and Conformational Analysis

- This reduced planarity could hinder dimerization but improve membrane permeability .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

A common approach involves coupling substituted pyridinecarboxylic acids with aryl amines. For example, 2-chloronicotinic acid can react with halogenated anilines (e.g., 3-bromo-2-methylaniline) under reflux conditions using pyridine and p-toluenesulfonic acid as catalysts . Key steps include:

- Reaction conditions : Reflux in aqueous/organic solvent mixtures (e.g., MeOH/H2O).

- Purification : Recrystallization from methanol yields pure product.

- Yield optimization : Adjust molar ratios (e.g., 1:1.1 acid-to-amine) to minimize by-products.

Q. What analytical techniques are critical for structural confirmation?

- X-ray crystallography : Resolves tautomeric forms (e.g., lactam vs. hydroxy-pyridine) and confirms near-planar conformation with dihedral angles <10° between aromatic rings .

- NMR spectroscopy : Distinguishes amide protons (δ ~10–12 ppm) and monitors π-conjugation via <sup>13</sup>C shifts (e.g., carbonyl C=O at ~165 ppm).

- HPLC : Validates purity (>98%) using C18 columns and UV detection (λ = 254 nm).

Q. Which biological targets are hypothesized for this compound?

Structural analogs (e.g., BMS-777607) inhibit receptor tyrosine kinases (RTKs) like Met and Axl , suggesting similar targets . Key evidence:

- Kinase inhibition profiles : IC50 values for Met (~3.5 nM) and Axl (~25 nM) in enzymatic assays.

- Selectivity : Minimal activity against unrelated kinases (e.g., EGFR, VEGFR2) .

Advanced Research Questions

Q. How can solubility and bioavailability be optimized without compromising kinase inhibition?

- Structural modifications : Introduce polar groups (e.g., ethoxy at pyridine C4) to enhance aqueous solubility (see BMS-777607’s logP reduction from 3.2 to 2.5) .

- Prodrug strategies : Mask carboxylate groups with ester linkages for improved intestinal absorption.

- Co-crystallization studies : Identify solvent-exposed regions for functionalization without disrupting binding pockets .

Q. How should researchers address contradictory data in cellular vs. enzymatic assays?

- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify secondary targets.

- Cellular context : Assess kinase expression levels (e.g., MET amplification in NSCLC vs. normal cells) using qRT-PCR .

- Assay conditions : Compare ATP concentrations (e.g., 1 mM vs. physiological 10 mM) to evaluate competition effects .

Q. What strategies mitigate resistance in MET-driven cancers?

- Combination therapies : Pair with EGFR inhibitors (e.g., erlotinib) to bypass compensatory signaling pathways .

- Mutation profiling : Screen for gatekeeper mutations (e.g., MET Y1230C) using CRISPR-Cas9 mutagenesis libraries.

- Structural analogs : Develop derivatives targeting resistant mutants (e.g., BMS-777607 derivatives with improved MET Y1230C affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.